molecular formula C15H16N2O4 B12710630 DL-N-(3-Indolyloxalyl)valine CAS No. 97500-64-6

DL-N-(3-Indolyloxalyl)valine

Cat. No.: B12710630
CAS No.: 97500-64-6
M. Wt: 288.30 g/mol
InChI Key: ZNPRCYONGRYBAZ-UHFFFAOYSA-N
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Preparation Methods

The preparation of DL-N-(3-Indolyloxalyl)valine can be achieved through several synthetic routes. One common method involves the reaction of indole-3-acetic acid with valine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve microbial preparation techniques, which are more environmentally friendly and offer high stereo selectivity .

Chemical Reactions Analysis

DL-N-(3-Indolyloxalyl)valine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives .

Scientific Research Applications

DL-N-(3-Indolyloxalyl)valine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study enzyme-substrate interactions and protein folding mechanisms . Additionally, it is used in the industry for the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of DL-N-(3-Indolyloxalyl)valine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . For instance, it may inhibit the activity of tryptophan synthase, an enzyme involved in the biosynthesis of tryptophan . This inhibition can lead to alterations in cellular metabolism and signaling pathways.

Properties

CAS No.

97500-64-6

Molecular Formula

C15H16N2O4

Molecular Weight

288.30 g/mol

IUPAC Name

2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C15H16N2O4/c1-8(2)12(15(20)21)17-14(19)13(18)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,17,19)(H,20,21)

InChI Key

ZNPRCYONGRYBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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